molecular formula C23H24ClN5O3 B11239547 5-chloro-2-methoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide

5-chloro-2-methoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide

Cat. No.: B11239547
M. Wt: 453.9 g/mol
InChI Key: SFHBBWHPMGFPEF-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex molecular structure, which includes a benzamide core substituted with chloro, methoxy, and pyrimidinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 5-chloro-2-methoxybenzoic acid with an appropriate amine under amide coupling conditions.

    Substitution Reactions: The benzamide core is then subjected to substitution reactions to introduce the pyrimidinyl group. This step often involves the use of a halogenated pyrimidine derivative and a suitable base.

    Final Coupling: The final step involves coupling the substituted benzamide with 4-methyl-6-(morpholin-4-yl)pyrimidine under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and morpholinyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

5-Chloro-2-methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide: This compound is unique due to its specific substitution pattern and the presence of the morpholinyl group.

    Other Benzamides: Compounds such as 5-chloro-2-methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide share structural similarities but differ in their substitution patterns and functional groups.

Uniqueness

The uniqueness of 5-chloro-2-methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H24ClN5O3

Molecular Weight

453.9 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C23H24ClN5O3/c1-15-13-21(29-9-11-32-12-10-29)28-23(25-15)27-18-6-4-17(5-7-18)26-22(30)19-14-16(24)3-8-20(19)31-2/h3-8,13-14H,9-12H2,1-2H3,(H,26,30)(H,25,27,28)

InChI Key

SFHBBWHPMGFPEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)N4CCOCC4

Origin of Product

United States

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